

14-Dehydروبrowniine molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **14-Dehydروبrowniine**

Cat. No.: **B15592910**

[Get Quote](#)

In-Depth Technical Guide to 14-Dehydروبrowniine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data: 14-Dehydروبrowniine

This guide provides a comprehensive overview of the diterpenoid alkaloid **14-Dehydروبrowniine**, including its chemical properties, and available biological data. The information is intended to support research and development efforts in pharmacology and medicinal chemistry.

Molecular and Physicochemical Properties

14-Dehydروبrowniine is a complex diterpenoid alkaloid with the following molecular characteristics:

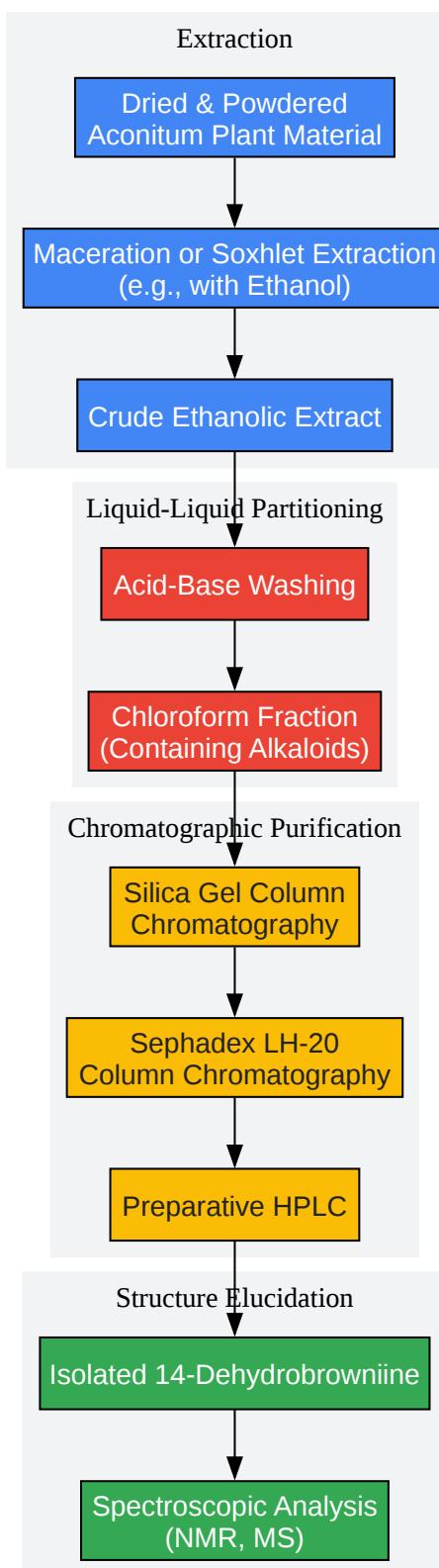
Property	Value
Molecular Formula	C ₂₅ H ₃₉ NO ₇
Molecular Weight	465.58 g/mol

Biological Context and Potential Therapeutic Relevance

14-Dehydروبrowniine belongs to the diterpenoid alkaloid class of compounds, which are predominantly isolated from plants of the *Aconitum* and *Delphinium* genera.^{[1][2]} These alkaloids are known for their diverse and potent biological activities, which include anti-inflammatory, analgesic, antitumor, and antiarrhythmic effects.^{[3][4]} The structural complexity of these molecules contributes to their wide range of pharmacological actions.^[2]

While specific research on **14-Dehydروبrowniine** is limited, the broader family of *Aconitum* alkaloids has been extensively studied for various therapeutic applications.^{[3][4]} These compounds have been utilized in traditional medicine for centuries, particularly in Asian cultures, to treat a variety of ailments.^[1] Modern pharmacological investigations continue to explore their potential as lead compounds for the development of new drugs.^[4]

Known Biological Activities of Related Diterpenoid Alkaloids


Diterpenoid alkaloids from *Aconitum* species have demonstrated a range of biological effects, providing a basis for potential research directions for **14-Dehydروبrowniine**.

- **Anti-inflammatory and Analgesic Effects:** Many diterpenoid alkaloids exhibit significant anti-inflammatory and pain-relieving properties.^[4]
- **Antitumor Activity:** Certain alkaloids have shown cytotoxic effects against various cancer cell lines.^{[1][4]} For instance, some compounds have exhibited moderate to significant cytotoxic activities against P388 and other human tumor cell lines.^{[1][5]}
- **Antiarrhythmic Properties:** Some *Aconitum* alkaloids have been investigated for their effects on cardiac function, including antiarrhythmic activities.^[4]
- **Neuroprotective Potential:** There is growing interest in the neuroprotective effects of natural products, and alkaloids from this class may offer therapeutic possibilities in this area.^[5]
- **Insecticidal and Bactericidal Properties:** Several diterpenoid alkaloids have been shown to possess insecticidal and antimicrobial activities.^[4]

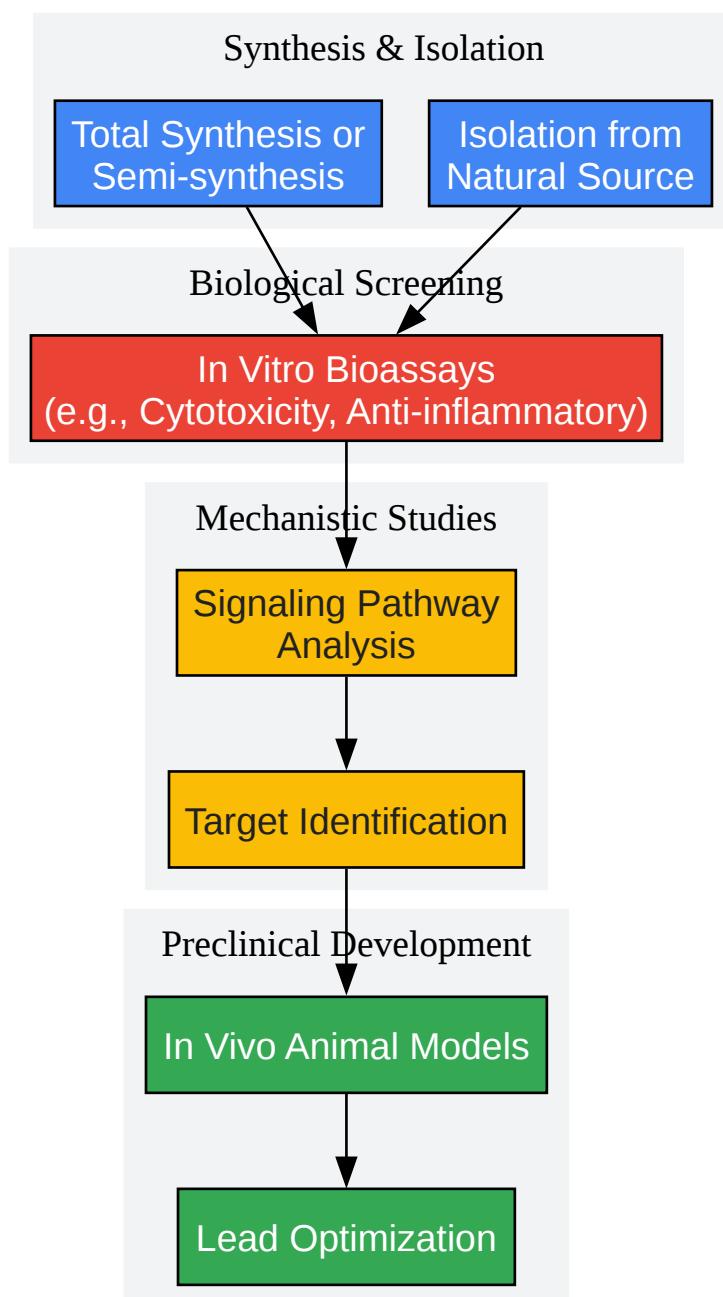
Experimental Protocols: Isolation of Diterpenoid Alkaloids from Aconitum Species

While a specific protocol for the isolation of **14-Dehydrobrowniine** is not readily available in the reviewed literature, a general methodology for extracting and purifying diterpenoid alkaloids from Aconitum plant material can be described. The following is a representative workflow based on common practices for isolating these compounds.

Logical Workflow for Diterpenoid Alkaloid Isolation

[Click to download full resolution via product page](#)

A generalized workflow for the isolation of diterpenoid alkaloids.


Methodology:

- Extraction: The dried and powdered plant material (e.g., roots of an *Aconitum* species) is typically extracted with a solvent such as ethanol, often under reflux to increase efficiency. The resulting solution is then concentrated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution and partitioned against an organic solvent like chloroform. The alkaloids, being basic, move into the aqueous phase as their salts. The aqueous phase is then basified, and the free alkaloids are extracted back into an organic solvent. This process removes many non-alkaloidal impurities.
- Chromatographic Purification: The resulting alkaloid-rich fraction is subjected to a series of chromatographic techniques for purification. This often involves:
 - Silica Gel Column Chromatography: To separate compounds based on polarity.
 - Sephadex LH-20 Column Chromatography: For further purification, often separating compounds by size and polarity.
 - Preparative High-Performance Liquid Chromatography (HPLC): As a final purification step to isolate individual compounds with high purity.[\[1\]](#)
- Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Future Research Directions

Given the limited specific data on **14-Dehydروبrowniine**, several avenues of research are warranted to elucidate its therapeutic potential.

Proposed Research Workflow

[Click to download full resolution via product page](#)

A proposed workflow for the investigation of **14-Dehydrobrowniine**.

- Isolation and Synthesis: Development of a reliable method for the isolation of **14-Dehydrobrowniine** from a natural source or a total/semi-synthetic route is a critical first step.

- Biological Screening: A broad-based screening of its biological activities, including but not limited to cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial effects, is necessary.
- Mechanistic Studies: Should promising activity be identified, subsequent studies should focus on elucidating the mechanism of action, including the identification of molecular targets and affected signaling pathways.
- In Vivo Studies: Promising in vitro results should be validated in appropriate animal models to assess efficacy and safety.

This technical guide provides a foundational understanding of **14-Dehydrobrowniine** based on available data and the broader context of its chemical class. Further dedicated research is essential to fully characterize its pharmacological profile and potential for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diterpenoid alkaloids from a Tibetan medicinal plant *Aconitum richardsonianum* var. *pseudosessiliflorum* and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera *Aconitum* and *Delphinium* [mdpi.com]
- 3. Diterpenoid Alkaloids of *Aconitum*: A Comprehensive Review of Classification, Bioactivities, and Therapeutic Potential | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Diterpenoid Alkaloids from the Aerial Parts of *Aconitum flavum* Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [14-Dehydrobrowniine molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15592910#14-dehydrobromine-molecular-formula-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com